N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Overview
Description
N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrole and Pyrrolidine Derivatives
Pyrrole, a five-membered heterocycle, forms the structural subunit for vital biological molecules like heme and chlorophyll. Pyrrolidine derivatives, closely related to N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine, are synthesized through various methods, including condensation reactions involving amines. These derivatives have applications in the creation of electrically conducting polypyrroles and as intermediates in different chemical processes (Anderson & Liu, 2000).
Synthesis of Key Intermediates
In the synthesis of premafloxacin, an antibiotic, this compound derivatives play a crucial role as intermediates. The process involves stereoselective steps to produce these intermediates efficiently (Fleck et al., 2003).
Inhibitor Development
The derivative [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent orally active Src inhibitor, has shown efficacy in human tumor cell lines and animal tumor growth models, signifying its potential in cancer treatment (Noronha et al., 2007).
Sigma Receptor Ligands
N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related structures are identified as potent sigma receptor ligands. These compounds demonstrate strong affinity and specificity for the sigma receptor, which is significant in exploring the functional role of sigma receptors in neurological disorders and developing new therapeutic agents (de Costa et al., 1992).
Novel Oxidation Reactions
In a unique oxidation reaction catalyzed by ruthenium porphyrin, N-acylpyrrolidines were converted to N-acyl amino acids. This novel reaction involving C-N bond cleavage has implications in organic synthesis and medicinal chemistry (Ito et al., 2005).
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9/h1-2,5,9,14-15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGBVEVFLBEWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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